molecular formula C10H14FNO B2844619 (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine CAS No. 2088122-15-8

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine

Cat. No. B2844619
CAS RN: 2088122-15-8
M. Wt: 183.226
InChI Key: PUSCTSUNIMQAEQ-ZETCQYMHSA-N
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Description

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as FMPA and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine is not fully understood. However, it is believed that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine reuptake inhibitor (NRI). This means that FMPA increases the levels of serotonin and norepinephrine in the brain, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have potent analgesic effects and can help to alleviate pain in various animal models. Additionally, FMPA has been shown to have antidepressant and anxiolytic effects, which can help to alleviate symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for serotonin and norepinephrine transporters, which makes it an ideal compound for investigating the mechanism of action of these transporters. However, one of the main limitations of using FMPA in lab experiments is its potential toxicity. This compound can be toxic in high doses and should be used with caution.

Future Directions

There are several future directions for the study of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine. One of the main areas of research is the development of new pain medications based on the structure of FMPA. Additionally, this compound has been investigated for its potential use in the treatment of depression and anxiety disorders, and further research is needed to determine its efficacy in these conditions. Finally, the mechanism of action of FMPA is not fully understood, and further research is needed to investigate its effects on serotonin and norepinephrine transporters.

Synthesis Methods

The synthesis of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine can be achieved through several methods. One of the most commonly used methods is the reductive amination of 3-fluoro-4-methoxyphenylacetone with (R)-1-phenylethylamine using sodium borohydride as a reducing agent. This method yields a pure and high-quality product that can be used in various scientific studies.

Scientific Research Applications

The (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine has been used in various scientific studies to investigate its potential applications in the field of medicine. This compound has been shown to have potent analgesic effects and has been used in the development of new pain medications. Additionally, FMPA has been investigated for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

(2R)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSCTSUNIMQAEQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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